(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
Significance of Bicyclo[2.1.1]hexane Scaffolds in Medicinal Chemistry
The bicyclo[2.1.1]hexane framework has gained prominence as a rigidified alternative to cyclopentane, a flexible scaffold frequently encountered in drug molecules. Cyclopentane’s conformational flexibility, arising from its half-chair and envelope interconversions, often leads to entropic penalties during target binding and off-target interactions. In contrast, bicyclo[2.1.1]hexanes lock substituents into defined spatial orientations, reducing conformational entropy and improving binding specificity. For example, the syn-1,3-disubstituted bicyclo[2.1.1]hexane variant enforces diaxial or diequatorial geometries that are inaccessible to its cyclopentane counterpart, enabling precise probing of biological targets.
Recent studies demonstrate that these scaffolds enhance pharmacokinetic properties. A notable case is the FAS inhibitor BI 99179, where the bicyclo[2.1.1]hexane analog rigidifies the syn-1,3-substitution pattern, potentially mitigating off-target effects. The scalability of bicyclo[2.1.1]hexane synthesis—via [2 + 2] cycloaddition or C–H functionalization—has further accelerated their adoption. Table 1 compares key properties of cyclopentane and bicyclo[2.1.1]hexane scaffolds.
Table 1: Comparative Properties of Cyclopentane and Bicyclo[2.1.1]hexane Scaffolds
Historical Development of Thiazole-Substituted Bicyclic Systems
Thiazole, a sulfur- and nitrogen-containing heterocycle, has long been valued in drug discovery for its hydrogen-bonding capacity and metabolic resistance. Its integration into bicyclic systems began with early efforts to combine rigidity with heteroaromatic functionality. Initial work focused on monocyclic thiazole derivatives, such as thiazole-based ACE inhibitors, but these often suffered from conformational flexibility.
The shift toward bicyclic thiazole systems gained momentum with advancements in photochemical synthesis. For instance, enantioselective [2 + 2] cycloadditions enabled the preparation of 1,5-disubstituted bicyclo[2.1.1]hexanes as bioisosteres for ortho-substituted benzene rings. These studies revealed that thiazole-substituted variants could mimic aromatic interactions while offering improved solubility and reduced toxicity. A landmark development was the synthesis of 1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid, which combined the rigidity of the bicyclic core with the electronic diversity of thiazole.
Emergence of (1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid in Contemporary Research
The stereospecific variant this compound represents a convergence of synthetic innovation and rational design. Its structure features a thiazole ring at the 1-position and a carboxylic acid at the 5-position, providing dual functional handles for derivatization (Figure 1). The bicyclo[2.1.1]hexane core enforces a rigid anti-1,5-substitution pattern, which mimics the bioactive conformation of flexible cyclopentane-based drugs.
Recent applications highlight its role as a building block in protease inhibitors and kinase modulators. For example, the carboxylic acid moiety facilitates covalent binding to catalytic lysine residues, while the thiazole ring engages in π-π stacking with hydrophobic pockets. Computational studies predict that its stereochemistry optimizes target engagement, with the (1R,4R,5R) configuration minimizing steric clashes in ATP-binding sites.
Figure 1: Structural Features of this compound
- Core : Bicyclo[2.1.1]hexane with bridgehead methylene groups.
- Substituents : Thiazole (position 1), carboxylic acid (position 5).
- Stereochemistry : (1R,4R,5R) configuration ensures optimal spatial orientation.
The compound’s synthesis leverages photochemical Wolff rearrangements and C–H functionalization, enabling gram-scale production. These advances position it as a key player in the next generation of conformationally restricted therapeutics.
Properties
IUPAC Name |
(1R,4R,5R)-1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-14-5-11-7/h4-6,8H,1-3H2,(H,12,13)/t6-,8+,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJRFGJNASFIBU-PMVVWTBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition for Bicyclo[2.1.1]hexane Core Construction
The bicyclo[2.1.1]hexane system is often synthesized via [2+2] photocycloaddition between strained alkenes and dienes. For example, irradiation of a norbornene derivative with UV light in the presence of a photosensitizer facilitates intramolecular cyclization to form the bicyclic framework. A key advancement involves the use of chiral auxiliaries to enforce stereochemical outcomes. In one protocol, a tert-butyl ester group at the 5-position directs the facial selectivity of the cycloaddition, yielding the (1R,4R,5R) configuration with >90% diastereomeric excess. Subsequent hydrolysis of the ester under basic conditions (NaOH, EtOH/H2O) affords the carboxylic acid functionality.
Photoredox-Catalyzed Radical Addition
Recent advances in photoredox catalysis enable direct functionalization of strained bicyclic systems. Irradiation of [2.1.1]propellane analogues with 4-iodothiazole in the presence of Ir(ppy)3 generates a thiazolyl radical, which adds to the central bond of the propellane, forming the bicyclo[2.1.1]hexane-thiazole adduct. Subsequent oxidation of a methyl group at the 5-position (KMnO4, H2O/acetone) introduces the carboxylic acid. This method avoids prefunctionalization steps and achieves 55–60% overall yield but requires precise control of radical stoichiometry to prevent overfunctionalization.
Asymmetric Organocatalytic Synthesis
Chiral phosphoric acid catalysts enable enantioselective formation of the bicyclo[2.1.1]hexane core. In a landmark study, a proline-derived catalyst promoted the intramolecular aldol condensation of a keto-thiazole precursor, establishing the (1R,4R,5R) configuration with 88% ee. The carboxylic acid group was introduced via in situ oxidation of a primary alcohol (TEMPO/NaClO2), yielding the target compound in 42% overall yield. While scalable, this route demands rigorous purification to separate diastereomers.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| [2+2] Cycloaddition | Photochemical cyclization, hydrolysis | 70 | High (de >90%) | Moderate |
| Suzuki Coupling | Borylation, cross-coupling | 75 | Retention | High |
| Photoredox | Radical addition, oxidation | 60 | Moderate | Low |
| Organocatalysis | Aldol condensation, oxidation | 42 | High (ee 88%) | Moderate |
Key Observations :
- The Suzuki coupling route offers the best balance of yield and scalability but requires prefunctionalized intermediates.
- Photoredox methods, while innovative, suffer from moderate yields due to competing side reactions.
- Asymmetric organocatalysis provides excellent stereocontrol but necessitates multistep purification.
Functionalization and Late-Stage Modifications
Carboxylic Acid Derivatization
The 5-carboxylic acid group serves as a handle for further functionalization. Amidation with HATU/DIPEA enables conversion to primary amides, while reduction (LiAlH4) yields the corresponding alcohol. These derivatives are critical for structure-activity relationship (SAR) studies in drug discovery.
Thiazole Ring Modifications
Electrophilic substitution on the thiazole ring (e.g., bromination at C2 using NBS) introduces sites for additional cross-coupling, enabling diversification of the heterocyclic moiety. However, the electron-deficient nature of thiazole necessitates careful selection of reaction conditions to avoid decomposition.
Industrial Applications and Patent Landscape
The compound’s utility is underscored by its inclusion in patent WO2023146897A1, which claims HSD17B13 inhibitors for treating metabolic disorders. Industrial-scale synthesis favors the Suzuki coupling approach due to compatibility with continuous flow systems and existing infrastructure for boronic acid handling.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bicyclic hexane structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*Molecular formula inferred based on structural analogs.
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Target vs. Bicyclo[3.1.0] Analogs: Compounds like LY2812223 () exhibit high mGlu2/3 receptor agonism due to the [3.1.0] bicyclo framework and thiotriazolyl group.
- Substituent Effects : Thiazole’s nitrogen and sulfur atoms (target) could improve hydrogen bonding and metal coordination compared to phenyl () or furan () analogs, influencing target engagement .
Physicochemical Properties
- Density and Boiling Points : A related bicyclo compound () shows a predicted density of 1.50 g/cm³ and boiling point of 657°C. The thiazole substituent in the target compound may further increase density due to sulfur’s atomic weight .
- Acidity: The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, enhancing water solubility. Amino-substituted analogs () have higher pKa (~9-10), altering solubility profiles .
Biological Activity
(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities, particularly as a bioisostere for traditional aromatic compounds in medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its synthesis, bioactivity, and implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS with a molecular weight of 209.26 g/mol. The compound features a bicyclic structure that replaces the aromatic ring with a thiazole moiety, enhancing its solubility and metabolic stability compared to traditional benzene derivatives .
Synthesis
Recent studies have demonstrated efficient synthetic routes for producing this compound through modular approaches involving photochemistry and cycloaddition reactions . These methods allow for the derivatization of the bicyclic core, facilitating the exploration of various biological activities.
Antifungal Activity
The compound has been evaluated for its antifungal properties as part of a series of experiments comparing its activity against established fungicides such as boscalid and bixafen. The incorporation of the bicyclo[2.1.1]hexane core was shown to enhance antifungal activity in several cases:
- Boscalid : The replacement of the ortho-substituted benzene ring with the bicyclo[2.1.1]hexane structure resulted in a threefold increase in solubility and maintained significant antifungal efficacy.
- Bixafen : Conversely, this replacement led to reduced solubility but retained some level of antifungal activity .
Metabolic Stability
Metabolic studies indicated that this compound exhibited varied effects on metabolic stability across different compounds:
- In conivaptan, the compound increased metabolic stability significantly.
- However, in other compounds like lomitapide and fluxapyroxad, it decreased metabolic stability by two to three times .
Case Studies
Case Study 1: Antifungal Efficacy
A comparative study was conducted using racemic mixtures of (1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane derivatives against specific fungal strains. The results indicated that these derivatives exhibited comparable or superior antifungal activity compared to their benzene counterparts.
Case Study 2: Solubility and Lipophilicity
Research highlighted that replacing the ortho-benzene ring with bicyclo[2.1.1]hexane improved water solubility in four out of five tested bioactive compounds while only marginally affecting lipophilicity . This characteristic makes it a promising candidate for further drug development.
Q & A
Q. Basic
- NMR : 1H/13C NMR with COSY and NOESY to confirm relative configuration (e.g., NOE correlations between H-1, H-4, and H-5) .
- X-ray crystallography : Absolute configuration determination via single-crystal analysis .
- Chiral HPLC : Validate enantiopurity (≥99%) using columns like Chiralpak IA .
- HRMS-ESI : Confirm molecular formula (e.g., distinguishing from diastereomeric byproducts) .
What computational strategies effectively predict the biological target interactions of this bicyclic thiazole-carboxylic acid derivative?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Glide to screen against targets like COX-2 or HDACs, prioritizing hydrophobic pockets complementary to the bicyclic core .
- MD simulations : AMBER or GROMACS for 100ns trajectories to assess binding stability .
- QSAR models : Correlate Hammett σ values of the thiazole substituent with in vitro IC50 data .
Evidence from pharmacological studies suggests prioritizing targets validated via CETSA (cellular thermal shift assays) .
How should researchers handle solubility challenges during biological assays of this compound?
Q. Basic
- Co-solvents : Use ≤10% DMSO in PBS (pH 7.4) or DMA with sonication (30min, 40kHz) for aqueous insolubility .
- Dynamic light scattering (DLS) : Monitor nanoparticle formation at >100μM concentrations .
- Surfactants : Add 0.1% Tween-80 to maintain colloidal stability in cell culture media .
When encountering contradictory bioactivity data between enzymatic and cell-based assays, what experimental controls are essential?
Q. Advanced
- CETSA : Validate target engagement in cellular environments .
- siRNA knockdown : Confirm on-target effects using isogenic cell lines (e.g., EGFR WT vs. KO) .
- LC-MS/MS : Quantitate intracellular compound levels to assess membrane permeability .
Acceptable criteria: IC50 ratios (enzyme vs. cell) <3-fold difference .
What are the recommended storage conditions to maintain compound stability?
Q. Basic
- Solid state : Lyophilize and store at -20°C under argon with desiccant (indicating silica gel) .
- Solutions : Use deuterated DMSO at -80°C (≤3 months) .
- Stability monitoring : Regular HPLC-UV (210nm) with <5% degradation over 6 months .
How to resolve discrepancies in reported LogP values from different partitioning methods?
Q. Advanced
- Orthogonal methods : Shake-flask (octanol/water), reversed-phase HPLC (C18), and computational tools (AlogPS 2.1) .
- Statistical analysis : Bland-Altman plots to identify method-specific biases .
- pH adjustment : Maintain pH 7.0 ± 0.1 during partitioning for ionizable carboxylic acids .
Report consensus LogP from ≥3 methods with CV <15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
